molecular formula C6H10O8FPBa B217930 2-Fluoro-2-deoxyglucose 6-phosphate CAS No. 40871-47-4

2-Fluoro-2-deoxyglucose 6-phosphate

Cat. No. B217930
CAS RN: 40871-47-4
M. Wt: 262.13 g/mol
InChI Key: CMLYNMGULQGGIA-SLPGGIOYSA-N
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Description

2-Fluoro-2-deoxy-D-glucose (FDG) is a glucose analog where the hydroxyl group at the C-2 position in the glucose molecule is replaced by an 18F radionuclide . It’s non-toxic and significantly inhibits glycosylation . FDG is commonly used as a radiotracer for glucose in medical diagnostics and in vivo animal imaging studies . Once taken up into the cell, FDG is phosphorylated to FDG-6-phosphate (FDG-6-P) by hexokinase .


Synthesis Analysis

FDG is synthesized by replacing the hydroxyl group at the C-2 position in the glucose molecule with an 18F radionuclide . Once internalized, FDG is converted to FDG-6P by the action of hexokinase .


Molecular Structure Analysis

FDG mimics glucose both chemically and structurally . Its uptake and distribution are found to be similar to those of glucose in animal models .


Chemical Reactions Analysis

Once taken up into the cell, FDG is phosphorylated to FDG-6-phosphate (FDG-6-P) by hexokinase . FDG-6P is known to reversibly epimerize into 2-deoxy-2-fluoro-D-mannose-6-phosphate (FDM-6-P) by the catalytic action of phosphoglucose isomerase .


Physical And Chemical Properties Analysis

FDG is a glucose analog where the hydroxyl group at the C-2 position in the glucose molecule is replaced by an 18F radionuclide . It’s non-toxic and significantly inhibits glycosylation .

Scientific Research Applications

Brain Tissue Uptake Mechanism

FDG-6-P is involved in brain tissue uptake mechanisms. It enters the brain tissue via the same transport mechanism as glucose. Once inside, it is phosphorylated to FDG-6-P but gets trapped in this form as no other enzyme in the glycolytic chain accepts it as a substrate. The possibility of reconversion to FDG by a phosphatase reaction is still under research (Gjedde, Heiss, & Wienhard, 1985).

Impact on Myocardial Ischemia/Reperfusion

FDG-6-P plays a critical role in myocardial ischemia/reperfusion studies. The uptake of FDG and its analogues in myocardium changes under conditions like insulin stimulation or ischaemia/reperfusion. Using PET and NMR dual-acquisition systems, the effects of regional ischemia/reperfusion on FDG and its analogues' uptake in the isolated, perfused rat heart have been observed (Garlick, Medina, Southworth, & Marsden, 1999).

Glucose-6-phosphatase Enzyme System

The release of FDG from the liver is attributed to the elevated glucose-6-phosphatase (Glc-6-Pase) activity. Studies have shown a relationship between Glc-6-Pase activity and FDG release kinetics, providing insights into the functional status of the Glc-6-Pase complex (Caracó et al., 2000).

Cerebral Uptake and Metabolism

FDG-6-P's cerebral uptake and metabolism have been extensively studied. It has been found that the uptake and metabolism of labeled glucose and deoxyglucose in vivo in rats do not directly correlate with glucose metabolism (Sacks, Sacks, & Fleischer, 1983).

Metabolism in Cancer Cell Lines

The metabolism of FDG-6-P in cancer cell lines reveals significant variations depending on the cell line. Studies have indicated that the metabolism of FDG-6-P is enhanced by glucose withdrawal and reflects the cells' metabolic switch (Klebermass et al., 2021).

Plant Metabolism

In plant studies, FDG-6-P has been used as a tracer for photoassimilates. Its metabolism in plants, such as Arabidopsis thaliana, goes beyond FDG-phosphate, showing significant differences compared to animal cells (Fatangare et al., 2015).

Mechanism of Action

FDG acts as a glucose mimic, inhibiting glycolysis due to the formation and intracellular accumulation of 2-deoxy-D-glucose-6-phosphate (2-DG6P), which inhibits the function of hexokinase and glucose-6-phosphate isomerase, inducing cell death . In addition to glycolysis inhibition, other molecular processes are also affected by FDG .

properties

IUPAC Name

[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLYNMGULQGGIA-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961277
Record name 2-Deoxy-2-fluoro-6-O-phosphonohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-deoxyglucose 6-phosphate

CAS RN

40871-47-4
Record name 2-Fluoro-2-deoxyglucose-6-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040871474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-2-fluoro-6-O-phosphonohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-2-deoxy-D-glucose-6-phosphatebarium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-deoxyglucose 6-phosphate
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2-Fluoro-2-deoxyglucose 6-phosphate
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2-Fluoro-2-deoxyglucose 6-phosphate
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2-Fluoro-2-deoxyglucose 6-phosphate
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2-Fluoro-2-deoxyglucose 6-phosphate
Reactant of Route 6
2-Fluoro-2-deoxyglucose 6-phosphate

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